molecular formula C9H11NO B8576300 Aminoindanol

Aminoindanol

Cat. No. B8576300
M. Wt: 149.19 g/mol
InChI Key: HDXFCPZKMFTOLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07528251B2

Procedure details

Therefore, for example, according to the method of the invention, an enantioselective oxidation of 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]imidazo[4,5-b]-pyridine by cumene hydroperoxide or tert-butyl hydroperoxide in presence of Ti(OiPr)4 and of amino-indanol in NMP can advantageously be carried out in order to obtain (−)-5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]imidazo[4,5-b]pyridine, that is to say tenatoprazole, the formula of which is represented above.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[N:8]=[C:7]2[N:9]=[C:10]([S:12][CH2:13][C:14]3[C:19]([CH3:20])=[C:18]([O:21][CH3:22])[C:17]([CH3:23])=[CH:16][N:15]=3)[NH:11][C:6]2=[CH:5][CH:4]=1.[O-]O.C1(C(C)C)C=CC=CC=1.C([O:39]O)(C)(C)C.NC1(O)C2C(=CC=CC=2)CC1>CN1C(=O)CCC1.CC(O[Ti](OC(C)C)(OC(C)C)OC(C)C)C>[CH3:1][O:2][C:3]1[N:8]=[C:7]2[N:9]=[C:10]([S:12]([CH2:13][C:14]3[C:19]([CH3:20])=[C:18]([O:21][CH3:22])[C:17]([CH3:23])=[CH:16][N:15]=3)=[O:39])[NH:11][C:6]2=[CH:5][CH:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C2C(=N1)N=C(N2)SCC2=NC=C(C(=C2C)OC)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]O.C1(=CC=CC=C1)C(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OO
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1(CCC2=CC=CC=C12)O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN1CCCC1=O
Step Six
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CC(C)O[Ti](OC(C)C)(OC(C)C)OC(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C2C(=N1)N=C(N2)S(=O)CC2=NC=C(C(=C2C)OC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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